molecular formula C13H16Cl2N2O B7793702 (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide

(S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide

Cat. No.: B7793702
M. Wt: 287.18 g/mol
InChI Key: IYKYQLLFYOUTFF-LBPRGKRZSA-N
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Description

(S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a 2,4-dichlorophenethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenethylamine and (S)-pyrrolidine-2-carboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2,4-dichlorophenethylamine and the carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide can be compared with other pyrrolidine carboxamides, such as:
    • (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxylic acid
    • (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxylate

Uniqueness

  • The presence of the 2,4-dichlorophenethyl substituent distinguishes this compound from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

IUPAC Name

(2S)-N-[2-(2,4-dichlorophenyl)ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-4-3-9(11(15)8-10)5-7-17-13(18)12-2-1-6-16-12/h3-4,8,12,16H,1-2,5-7H2,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKYQLLFYOUTFF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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